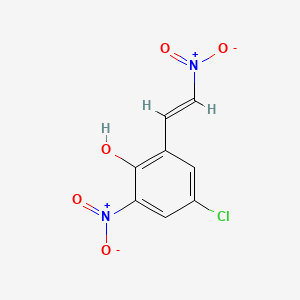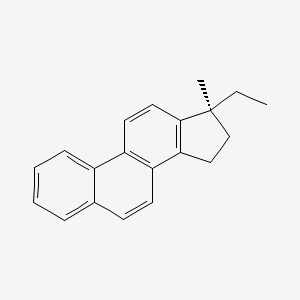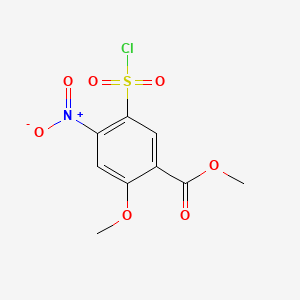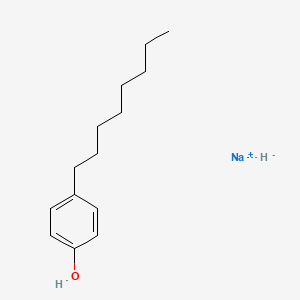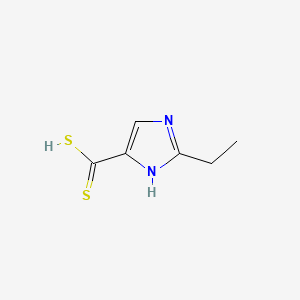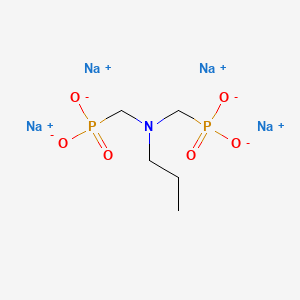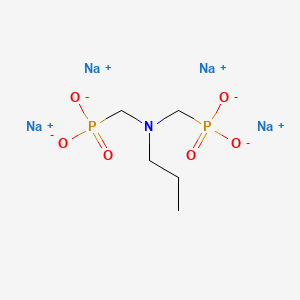![molecular formula C13H9ClN3NaO3 B12665880 Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate CAS No. 85720-89-4](/img/structure/B12665880.png)
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate is a chemical compound with the molecular formula C13H9ClN3NaO3 and a molecular weight of 313.67 g/mol. It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically result in the cleavage of the azo bond, forming amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-[(4-nitrophenyl)azo]salicylate
- Sodium 5-[(4-methylphenyl)azo]salicylate
- Sodium 5-[(4-hydroxyphenyl)azo]salicylate
Uniqueness
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate is unique due to its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
85720-89-4 |
|---|---|
Molecular Formula |
C13H9ClN3NaO3 |
Molecular Weight |
313.67 g/mol |
IUPAC Name |
sodium;5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10ClN3O3.Na/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20;/h1-6,18H,15H2,(H,19,20);/q;+1/p-1 |
InChI Key |
WTENAFRMFGQORZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


